molecular formula C15H19FN4O2S B5453177 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-FLUOROPHENYL)PIPERAZINO] SULFONE

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-FLUOROPHENYL)PIPERAZINO] SULFONE

Cat. No.: B5453177
M. Wt: 338.4 g/mol
InChI Key: QXIODFYDCDHXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-FLUOROPHENYL)PIPERAZINO] SULFONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-FLUOROPHENYL)PIPERAZINO] SULFONE typically involves multiple steps. One common route starts with the preparation of 1,3-dimethyl-5-pyrazolone, which is then chlorinated to form 5-chloro-1,3-dimethylpyrazole. This intermediate undergoes acylation with 2-fluorobenzoyl chloride to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. Techniques such as Friedel-Crafts acylation and catalytic hydrogenation are commonly employed. The use of advanced analytical techniques like NMR and GC-MS ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-FLUOROPHENYL)PIPERAZINO] SULFONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-FLUOROPHENYL)PIPERAZINO] SULFONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-FLUOROPHENYL)PIPERAZINO] SULFONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-(methylamino)-1H-pyrazol-4-yl (2-fluorophenyl)methanone hydrochloride
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-FLUOROPHENYL)PIPERAZINO] SULFONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O2S/c1-12-15(11-18(2)17-12)23(21,22)20-9-7-19(8-10-20)14-5-3-13(16)4-6-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIODFYDCDHXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.